molecular formula C19H19BrN2O2 B2409636 3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide CAS No. 1448128-27-5

3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide

Cat. No.: B2409636
CAS No.: 1448128-27-5
M. Wt: 387.277
InChI Key: BKBLXARKNURGJO-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide is an organic compound that features a bromophenyl group and an indolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the indolinone core: This can be achieved through cyclization reactions involving aniline derivatives.

    Introduction of the bromophenyl group: This step might involve a halogenation reaction using bromine or a brominating agent.

    Amide bond formation: The final step could involve coupling the bromophenyl derivative with the indolinone core using amide bond-forming reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the indolinone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the indolinone structure.

    Substitution: The bromophenyl group is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions but might include various substituted derivatives of the original compound.

Scientific Research Applications

3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide could have applications in:

    Medicinal Chemistry: Potential as a lead compound for drug development.

    Biological Studies: Investigating its effects on biological pathways.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on its biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The specific molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide
  • 3-(2-fluorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide

Uniqueness

The presence of the bromine atom in 3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide might confer unique electronic properties, affecting its reactivity and biological activity compared to its chloro- and fluoro- analogs.

Properties

IUPAC Name

3-(2-bromophenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-2-22-17-9-8-15(11-14(17)12-19(22)24)21-18(23)10-7-13-5-3-4-6-16(13)20/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBLXARKNURGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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